4-Methoxy-6-phenylhexan-2-one
Description
Contextualization within Ketone and Ether Chemistry
4-Methoxy-6-phenylhexan-2-one is a multifunctional compound that can be systematically named as a hexan-2-one derivative. The aliphatic six-carbon chain is functionalized with a ketone at the C2 position, a methoxy (B1213986) group at the C4 position, and a phenyl group at the C6 position.
Ketone Functionality: The ketone group, with its sp²-hybridized carbonyl carbon, is a site of significant chemical reactivity. It can act as a hydrogen bond acceptor, influencing the compound's solubility in polar solvents. pressbooks.pubontosight.ai The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, a cornerstone of many carbon-carbon bond-forming reactions. ncert.nic.in The α-hydrogens (at the C1 and C3 positions) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate. ncert.nic.in This acidity allows for a range of reactions, including aldol (B89426) condensations and α-halogenation.
Ether Functionality: The methoxy group at the C4 position classifies the molecule as an ether. Ethers are generally less reactive than ketones but the oxygen atom with its lone pairs of electrons can act as a hydrogen bond acceptor. The methoxy group can influence the molecule's conformation and polarity. In certain reaction conditions, the ether linkage can be cleaved, though this typically requires harsh reagents.
The presence of both a ketone and an ether in the same molecule raises interesting questions about their mutual influence. The electron-donating methoxy group, being at the γ-position relative to the carbonyl, is not in direct conjugation. However, its inductive effect can subtly influence the reactivity of the ketone.
| Functional Group | Key Characteristics | Influence on this compound |
| Ketone (C=O) | Electrophilic carbon, nucleophilic oxygen, acidic α-hydrogens | Primary site for nucleophilic attack and enolate formation. |
| Ether (-O-CH₃) | Polar C-O bond, hydrogen bond acceptor | Influences solubility, polarity, and molecular conformation. |
| Phenyl (-C₆H₅) | Aromatic ring system, source of steric bulk | Affects intermolecular interactions and can be a site for electrophilic aromatic substitution. organic-chemistry.org |
Significance of Methoxy and Phenyl Moieties in Organic Synthesis and Reactivity
The methoxy and phenyl groups are not mere spectators in the chemical behavior of this compound; they play active roles in dictating its reactivity and potential synthetic applications.
The Methoxy Group: The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. ashp.org When attached to an aromatic ring, it is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. google.com In an aliphatic chain, its primary influence is inductive and steric. The oxygen atom can act as a coordinating site for Lewis acids, potentially influencing the stereochemical outcome of reactions at the nearby ketone. Furthermore, the methoxy group can participate in neighboring group participation under certain reaction conditions, accelerating reaction rates.
The Phenyl Group: The phenyl group is a bulky substituent that can exert significant steric hindrance, influencing the approach of reagents to the reactive centers of the molecule. organic-chemistry.org It is also a site for electrophilic aromatic substitution, although the conditions required might affect other functional groups in the molecule. The aromatic ring can engage in π-stacking interactions, which can be important in the solid-state structure of the compound and its derivatives. The presence of the phenyl group also provides a handle for further functionalization through reactions on the aromatic ring.
The combination of these two groups in this compound creates a molecule with a distinct electronic and steric profile. The interplay between the electron-donating methoxy group and the bulky, aromatic phenyl group can lead to complex and potentially useful reactivity patterns.
Overview of Current Research Trajectories for Complex Aliphatic-Aromatic Ketones
Complex aliphatic-aromatic ketones, such as this compound, are valuable intermediates in organic synthesis. Current research in this area is focused on several key themes:
Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral ketones is a major area of research. This is particularly relevant for molecules like this compound, which has a chiral center at the C4 position. Methods such as asymmetric hydrogenation, hydrosilylation, and aldol reactions are continuously being refined to achieve high levels of stereocontrol.
C-H Functionalization: The direct functionalization of otherwise unreactive C-H bonds is a rapidly growing field in organic synthesis. For aliphatic-aromatic ketones, this could involve the selective oxidation or arylation of specific methylene (B1212753) groups in the aliphatic chain, or the direct functionalization of the aromatic ring. rsc.org
Catalytic Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules. Ketones bearing both aliphatic and aromatic moieties are often targets or products in such reactions, which can be used to build up the carbon skeleton or to introduce new functional groups. nih.gov
Biocatalysis: The use of enzymes to carry out chemical transformations is an increasingly important area of research. Enzymes can offer high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions. The reduction of ketones to chiral alcohols is a common application of biocatalysis.
While specific research on this compound is not abundant in the public domain, the general trends in the synthesis and reactivity of complex ketones suggest that it could be a valuable building block for the synthesis of more complex and potentially biologically active molecules. The combination of a ketone, a chiral center with a methoxy group, and a phenyl group makes it an attractive target for synthetic chemists exploring new methodologies and applications.
Structure
3D Structure
Properties
CAS No. |
52117-35-8 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methoxy-6-phenylhexan-2-one |
InChI |
InChI=1S/C13H18O2/c1-11(14)10-13(15-2)9-8-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 |
InChI Key |
YEPUGNNLAZUZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(CCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 4 Methoxy 6 Phenylhexan 2 One
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is the process of breaking down a target molecule into progressively simpler precursors. amazonaws.com This method allows chemists to identify potential synthetic pathways by recognizing key bonds that can be formed using reliable and well-understood chemical reactions. For 4-Methoxy-6-phenylhexan-2-one, several logical disconnections can be proposed.
Figure 1: Key Retrosynthetic Disconnections for this compound
(a) Cα-Cβ Bond: Disconnection alpha to the ketone suggests an Aldol-type reaction.
(b) C-C Bond: A disconnection in the main carbon chain points towards alkylation or Grignard-type reactions.
(c) Acyl-Carbon Bond: This disconnection suggests adding the acetyl group late-stage, for instance, via acylation of an organometallic reagent.
(d) C-O Ether Bond: This disconnection implies the formation of the methoxy (B1213986) group from a corresponding alcohol.
Based on the disconnections, we can identify the idealized ionic fragments, known as synthons, and their corresponding real-world chemical reagents, or synthetic equivalents.
| Disconnection Strategy | Key Bond Disconnected | Synthon 1 (Charge) | Synthetic Equivalent 1 | Synthon 2 (Charge) | Synthetic Equivalent 2 |
| Aldol (B89426) Approach | C2-C3 | CH3-C(=O)-CH2⁻ | Acetone (B3395972) (Enolate) | ⁺CH(OCH3)-CH2-CH2-Ph | 4-Methoxy-4-phenylbutanal |
| Grignard/Alkylation | C4-C5 | ⁻CH(OCH3)-CH2-C(=O)-CH3 | Enolate of 4-methoxybutan-2-one | ⁺CH2-CH2-Ph | Phenethyl bromide |
| Grignard/Acylation | C2-C3 | CH3-C(=O)⁺ | Acetyl chloride or Acetic anhydride (B1165640) | ⁻CH2-CH(OCH3)-CH2-CH2-Ph | 1-Methoxy-3-phenylpropylmagnesium bromide |
| Ether Formation | C4-O | CH3⁺ | Methyl iodide or Dimethyl sulfate | ⁻O-CH(chain) | 4-Hydroxy-6-phenylhexan-2-one |
Functional Group Interconversion (FGI) is a crucial aspect of retrosynthesis where one functional group is transformed into another to facilitate a key bond-forming step or to improve reaction compatibility.
Ketone from Alcohol: The ketone at the C2 position can be viewed as the product of the oxidation of a secondary alcohol (4-Methoxy-6-phenylhexan-2-ol). This FGI allows the use of reactions that might be incompatible with a ketone, such as certain organometallic additions.
Ether from Alcohol: The methoxy group at C4 is readily traced back to a hydroxyl group via FGI. This allows the core carbon skeleton to be assembled first, with the etherification performed as a subsequent step. This is often a robust strategy as ether formation is typically a high-yielding and clean reaction. organic-chemistry.org
Classical and Modern Synthetic Routes
The insights from retrosynthetic analysis lead to the design of several plausible forward synthetic routes, employing a range of carbon-carbon bond-forming reactions and etherification strategies.
The formation of the carbon skeleton is the cornerstone of the synthesis. nih.gov
Aldol Condensation: A base-catalyzed Aldol condensation between the enolate of acetone and 4-methoxy-4-phenylbutanal would form a β-hydroxy ketone. Subsequent dehydration and reduction of the resulting double bond would yield the target molecule. This route offers a classical approach to forming the C2-C3 bond.
Grignard Reactions: A powerful method involves the reaction of a Grignard reagent with an electrophile. One such route could involve the addition of phenethylmagnesium bromide to 4-methoxybut-1-en-2-one. Alternatively, as suggested by the retrosynthesis, an organometallic reagent like 1-methoxy-3-phenylpropylmagnesium bromide could react with an acetylating agent such as acetyl chloride to form the ketone directly. organic-chemistry.org
Alkylation: The carbon chain can be constructed via the alkylation of an enolate. For instance, 4-methoxybutan-2-one could be deprotonated with a strong base like lithium diisopropylamide (LDA) to form its enolate, which could then be reacted with phenethyl bromide in a nucleophilic substitution reaction to form the C4-C5 bond. youtube.comyoutube.com
The introduction of the methoxy group is a critical step that can be performed at various stages of the synthesis.
Williamson Ether Synthesis: This is the most traditional method, involving the reaction of an alkoxide with a methyl halide. organic-chemistry.org In this context, the precursor 4-hydroxy-6-phenylhexan-2-one would be treated with a base (e.g., sodium hydride) to form the corresponding alkoxide, followed by the addition of methyl iodide or dimethyl sulfate.
Reductive Etherification: Modern methods offer milder conditions. Reductive etherification involves the reaction of a ketone or aldehyde with an alcohol in the presence of a reducing agent. organic-chemistry.org For example, the precursor 6-phenylhexane-2,4-dione (B8703670) could be selectively reacted with methanol (B129727) under reductive conditions (e.g., using a silane-based reducing agent and a Lewis acid catalyst) to form the desired methoxy group at the C4 position while reducing the ketone to a hydroxyl, which would then be re-oxidized. nih.govresearchgate.net
Introducing the ketone functionality can be achieved via acylation reactions, sometimes requiring the use of protecting groups like acetals to prevent side reactions. organic-chemistry.orgorganic-chemistry.org
Acetal protection is a common strategy to mask the reactivity of a carbonyl group while other transformations are carried out elsewhere in the molecule. nih.govbohrium.com For instance, if the synthesis started from a precursor containing an aldehyde, this could be protected as a dimethyl acetal. After building the rest of the carbon skeleton, the ketone could be introduced, and a final deprotection step under acidic conditions would reveal the aldehyde. However, a more direct approach involves the acylation of an organometallic reagent.
A plausible route could involve the Weinreb ketone synthesis. This method uses an N-methoxy-N-methyl amide (a Weinreb amide) which reacts with an organometallic reagent (like a Grignard or organolithium) to form a stable tetrahedral intermediate. This intermediate collapses to the ketone upon acidic workup, preventing the common problem of over-addition that leads to tertiary alcohols. The synthesis could therefore involve the reaction of a phenethyl-containing Grignard reagent with N,4-dimethoxy-N-methylbutanamide.
Advanced Catalytic Synthesis Approaches
Modern synthetic chemistry offers a powerful toolkit of catalytic methods that enable the efficient and selective construction of complex organic molecules. These approaches often provide milder reaction conditions, higher yields, and greater functional group tolerance compared to classical synthetic methods.
Transition-metal catalysis has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For a molecule like this compound, these methods offer several plausible synthetic disconnections.
C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical approach. researchgate.netrsc.org A potential strategy for the synthesis of a precursor to the target molecule could involve the ruthenium-catalyzed ortho-C–H activation of an aromatic ketone. nih.gov For instance, a suitably protected acetophenone (B1666503) derivative could be coupled with an olefin like methyl vinyl ether under ruthenium catalysis to introduce the methoxy-containing fragment. Subsequent reduction of the resulting double bond would yield the desired carbon skeleton. The directing group, often the ketone carbonyl itself, plays a crucial role in achieving regioselectivity. researchgate.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. pkusz.edu.cnresearchgate.net A plausible route to this compound could involve a Suzuki-Miyaura or Stille coupling. For example, a key intermediate could be assembled by coupling an organoboron or organotin reagent containing the phenylethyl moiety with a vinyl ether derivative bearing the methoxy and acetyl groups. researchgate.net The versatility of these reactions allows for a wide range of functional groups to be tolerated. santiago-lab.com
Hiyama Coupling: The Hiyama coupling, which utilizes organosilanes, offers an alternative cross-coupling strategy. youtube.comorganic-chemistry.org A potential application in the synthesis of this compound could involve the palladium-catalyzed coupling of an organosilane, such as a phenylethyl(trialkoxy)silane, with a suitable halo-substituted precursor of the methoxy-ketone fragment. A key advantage of the Hiyama coupling is the low toxicity and high stability of organosilanes. acs.org
A comparative table of these transition-metal catalyzed approaches is presented below:
| Reaction Type | Catalyst (Example) | Coupling Partners | Key Advantages |
| C-H Activation | RuH₂(CO)(PPh₃)₃ | Aromatic Ketone + Olefin | High atom economy, direct functionalization. |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Organoboron reagent + Organic halide | Mild conditions, high functional group tolerance, commercial availability of reagents. researchgate.net |
| Hiyama Coupling | PdCl₂(dppf) | Organosilane + Organic halide | Low toxicity of silicon reagents, stability. youtube.comacs.org |
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful field in asymmetric synthesis. nih.gov For the synthesis of this compound, an organocatalytic Michael addition could be a key step. rsc.org For instance, the conjugate addition of an enolate derived from a propanal equivalent to an α,β-unsaturated ketone bearing the phenylethyl group could establish the carbon skeleton. A chiral secondary amine catalyst, such as a proline derivative, could be employed to control the stereochemistry of the addition, leading to a chiral precursor.
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions. acs.org The synthesis of ketones through electrochemical methods is an area of active research. researchgate.net A possible electrochemical approach to this compound could involve the reductive coupling of a phenyl-substituted alkyne with a methoxy-containing ketone precursor. nih.gov Alternatively, the oxidative functionalization of a C-H bond adjacent to a ketone, mediated by an electrochemically generated redox catalyst, could be envisioned to introduce the methoxy group or a precursor. nih.govnih.gov Electrochemical methods can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. rsc.org
Stereoselective Synthesis of Chiral this compound (or its hydroxylated precursors)
The presence of a stereocenter at the C4 position of this compound opens the door to the synthesis of chiral enantiomers. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule.
The synthesis of a specific enantiomer of this compound would likely proceed through a chiral hydroxylated precursor, (R)- or (S)-4-hydroxy-6-phenylhexan-2-one, which can then be methylated.
Enantioselective Reduction: An enantioselective reduction of a prochiral diketone precursor, 1-phenylhexane-1,3-dione, could be achieved using a chiral reducing agent or a catalyst. nih.gov For example, asymmetric hydrogenation using a chiral metal catalyst could selectively reduce one of the ketone carbonyls to the desired alcohol with high enantiomeric excess. researchgate.net
Diastereoselective Aldol Reaction: An aldol reaction is a powerful tool for forming carbon-carbon bonds and creating new stereocenters. nih.govnih.gov A diastereoselective aldol reaction between an enolate and an aldehyde can be used to set the stereochemistry of the hydroxyl and methyl groups in a precursor. For instance, the reaction of a chiral enolate with 3-phenylpropanal (B7769412) could yield a diastereomerically enriched aldol adduct.
Chiral Auxiliaries: A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net Evans oxazolidinones are well-known chiral auxiliaries used in stereoselective aldol reactions and alkylations. santiago-lab.comyoutube.comwikipedia.orgnih.gov To synthesize a chiral precursor to this compound, one could acylate an Evans auxiliary with propanoic acid, and then perform a diastereoselective aldol reaction with 3-phenylpropanal. The auxiliary would then be cleaved to reveal the chiral β-hydroxy ketone. Sulfur-based chiral auxiliaries have also shown great utility in asymmetric synthesis. scielo.org.mx
Organocatalysts: Chiral organocatalysts can be employed to achieve high levels of enantioselectivity in various reactions. princeton.edu A proline-catalyzed asymmetric aldol reaction between acetone and 3-phenylpropanal could provide enantiomerically enriched 4-hydroxy-6-phenylhexan-2-one. researchgate.net The catalyst forms a chiral enamine intermediate with acetone, which then reacts with the aldehyde in a stereocontrolled manner.
Below is a table summarizing potential stereoselective strategies:
| Method | Key Reagent/Catalyst | Intermediate | Stereochemical Control |
| Asymmetric Hydrogenation | Chiral Ru or Rh catalyst | 1-phenylhexane-1,3-dione | Enantioselective reduction of one ketone. mdpi.com |
| Evans Aldol Reaction | Evans Oxazolidinone | N-propionyl oxazolidinone + 3-phenylpropanal | Diastereoselective aldol addition. santiago-lab.comyoutube.com |
| Organocatalytic Aldol | Proline or its derivative | Acetone + 3-phenylpropanal | Enantioselective formation of the β-hydroxy ketone. acs.org |
Enzymatic Synthesis and Biocatalysis for Stereocontrol (e.g., use of lipase)
The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a powerful and sustainable alternative to traditional chiral synthesis methods. For the synthesis of a specific stereoisomer of this compound, enzymatic strategies, particularly those employing lipases, present a highly effective approach for establishing the desired stereochemistry.
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are among the most versatile and widely used biocatalysts in organic synthesis. Their utility stems from their ability to function in non-aqueous environments, broad substrate specificity, and excellent enantioselectivity in the kinetic resolution of racemic alcohols and the hydrolysis of esters. While direct enzymatic synthesis of the carbon skeleton of this compound through reactions such as enzymatic Michael additions could be envisioned, a more established and predictable strategy involves the kinetic resolution of a precursor alcohol, (±)-4-methoxy-6-phenylhexan-2-ol.
This chemoenzymatic approach involves two key stages:
Lipase-Catalyzed Kinetic Resolution: A racemic mixture of the precursor alcohol, (±)-4-methoxy-6-phenylhexan-2-ol, is subjected to a lipase-catalyzed acylation or deacylation. The enzyme selectively catalyzes the reaction of one enantiomer at a significantly higher rate than the other, resulting in a mixture of an enantioenriched alcohol and an enantioenriched ester.
Chemical Conversion: The separated, enantiomerically pure alcohol can then be oxidized to the corresponding ketone, yielding the desired enantiomer of this compound.
Lipase-Catalyzed Kinetic Resolution of (±)-4-Methoxy-6-phenylhexan-2-ol
The kinetic resolution of (±)-4-methoxy-6-phenylhexan-2-ol can be achieved through two primary lipase-catalyzed reactions: enantioselective acylation (esterification) or enantioselective hydrolysis of a corresponding ester.
Enantioselective Acylation:
In this forward reaction, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297) or an acid anhydride, in the presence of a lipase (B570770) in an organic solvent. The lipase will preferentially acylate one enantiomer of the alcohol, leaving the other enantiomer largely unreacted. For example, if the lipase selectively acylates the (R)-alcohol, the reaction will produce (R)-4-methoxy-6-phenylhexan-2-yl acetate and unreacted (S)-4-methoxy-6-phenylhexan-2-ol. The efficiency of this separation is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of an effective resolution.
A variety of commercially available lipases can be screened for this purpose, with lipases from Candida antarctica (both forms A and B, CAL-A and CAL-B), Pseudomonas cepacia (PSL), and Rhizomucor miehei (RML) being common candidates. The choice of solvent and acyl donor can also significantly influence the reaction rate and enantioselectivity.
Enantioselective Hydrolysis:
Alternatively, the racemic alcohol can first be chemically converted to its corresponding ester, for instance, (±)-4-methoxy-6-phenylhexan-2-yl acetate. This racemic ester is then subjected to lipase-catalyzed hydrolysis in a buffered aqueous solution or a biphasic system. The lipase will selectively hydrolyze one enantiomer of the ester back to the alcohol, leaving the other ester enantiomer unreacted. For instance, selective hydrolysis of the (R)-ester would yield (R)-4-methoxy-6-phenylhexan-2-ol and unreacted (S)-4-methoxy-6-phenylhexan-2-yl acetate.
Research Findings and Data
While specific research on the enzymatic resolution of 4-methoxy-6-phenylhexan-2-ol is not extensively documented, the principles are well-established through studies on structurally similar secondary alcohols. The following table illustrates typical results that could be expected from a screening of various lipases for the kinetic resolution of a racemic secondary alcohol via acylation with vinyl acetate.
| Lipase Source | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s) (%) | Enantiomeric Excess of Product (ee_p) (%) | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B (CAL-B) | Toluene | 24 | 48 | >99 | 98 | >200 |
| Pseudomonas cepacia Lipase (PSL) | Diisopropyl Ether | 48 | 50 | 99 | >99 | >200 |
| Rhizomucor miehei Lipase (RML) | Hexane | 72 | 45 | 85 | 98 | 50 |
| Candida rugosa Lipase (CRL) | Tetrahydrofuran | 72 | 30 | 43 | >99 | 15 |
This is a representative data table based on typical outcomes for lipase-catalyzed resolutions of secondary alcohols and does not represent actual experimental data for 4-methoxy-6-phenylhexan-2-ol.
The data indicates that CAL-B and PSL are often highly selective catalysts for the kinetic resolution of secondary alcohols, frequently achieving high enantiomeric excess for both the remaining substrate and the acylated product at around 50% conversion, which is the theoretical maximum yield for a kinetic resolution.
Following the enzymatic resolution, the desired enantiomerically enriched alcohol can be separated from the ester by standard chromatographic techniques. Subsequent oxidation of the chiral alcohol, for example, using Swern or Dess-Martin oxidation, would provide the target enantiomer of this compound with high optical purity. This chemoenzymatic strategy, combining the high stereoselectivity of lipases with efficient chemical transformations, represents a robust and scalable methodology for the synthesis of enantiopure this compound.
Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 6 Phenylhexan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
While specific ¹H NMR data for 4-Methoxy-6-phenylhexan-2-one is not available, a hypothetical spectrum would be predicted to show distinct signals corresponding to each unique proton environment in the molecule. The phenyl group would exhibit signals in the aromatic region (typically δ 7.0-7.5 ppm). The methoxy (B1213986) group protons would appear as a singlet, likely in the range of δ 3.2-3.8 ppm. The protons on the hexane chain would show complex splitting patterns (multiplets) due to coupling with neighboring protons, with their chemical shifts influenced by the proximity to the methoxy and carbonyl groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum provides information on the different carbon environments within a molecule. For this compound, distinct peaks would be expected for the carbonyl carbon (in the range of δ 200-220 ppm), the carbons of the phenyl group (δ 125-150 ppm), the methoxy carbon (δ 50-60 ppm), and the aliphatic carbons of the hexane chain. oregonstate.edulibretexts.orgwisc.edu The specific chemical shifts would be influenced by the electronic environment of each carbon atom. nih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to establish the connectivity of the protons along the hexan-2-one backbone. researchgate.netsdsu.eduyoutube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.netsdsu.eduyoutube.comyoutube.com This technique would be instrumental in connecting the phenyl group to the hexane chain and confirming the position of the methoxy and carbonyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its molecular formula, C13H18O2, by distinguishing it from other compounds with the same nominal mass.
Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques
Both EI and ESI are common ionization methods used in mass spectrometry, each providing complementary information.
Electron Ionization (EI) is a high-energy ionization technique that typically results in extensive fragmentation of the molecule. The resulting mass spectrum would show a characteristic pattern of fragment ions, which can be pieced together to deduce the structure of the original molecule. Common fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangement.
Electrospray Ionization (ESI) is a soft ionization technique that usually produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. nih.govnih.govmdpi.com This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be performed on the ESI-generated molecular ion to induce fragmentation and obtain structural information.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
A detailed search for tandem mass spectrometry data for this compound did not uncover any specific studies. This type of analysis would be instrumental in confirming the molecular structure by observing its fragmentation patterns. In a typical MS/MS experiment, the parent ion corresponding to the molecular weight of the compound would be isolated and fragmented, with the resulting daughter ions providing clues to the connectivity of the atoms. Without experimental data, any discussion of its fragmentation would be purely speculative.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Characterization of Carbonyl and Ether Functional Groups
No specific Infrared (IR) or Raman spectra for this compound are available in the public domain or scientific literature. Such spectra would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, typically in the range of 1705-1725 cm⁻¹, and for the C-O-C stretching of the ether group.
Aromatic Ring Vibrational Modes
Similarly, specific data on the vibrational modes of the phenyl group within this compound are not documented. The IR and Raman spectra would be expected to display characteristic peaks corresponding to C-H stretching, and C=C in-plane and out-of-plane bending vibrations of the aromatic ring.
X-ray Crystallography for Solid-State Structural Analysis (Applicable to suitable derivatives)
Intermolecular Interactions in Crystalline State
Without a determined crystal structure, it is not possible to analyze the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in a crystalline lattice.
Chiroptical Spectroscopy for Stereochemical Characterization
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for the stereochemical characterization of chiral compounds such as this compound, providing crucial information about the absolute configuration and conformational preferences of enantiomers. The two primary chiroptical techniques employed for such purposes are optical rotation measurements and electronic circular dichroism (ECD) spectroscopy.
Optical Rotation Measurements
Optical rotation is the phenomenon where the plane of linearly polarized light is rotated upon passing through a solution of a chiral substance. wikipedia.orglibretexts.orgmasterorganicchemistry.com This property, also known as optical activity, is a fundamental characteristic of chiral molecules and is measured using a polarimeter. wikipedia.orgmasterorganicchemistry.com The magnitude and direction of this rotation are highly specific to the molecule's three-dimensional structure.
The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample cell (l), typically at a specific temperature (T) and wavelength (λ), commonly the sodium D-line (589 nm).
Equation for Specific Rotation:
[α]λT = α / (c * l)
For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign. libretexts.org The dextrorotatory enantiomer, designated as (+), rotates the plane of polarized light clockwise, while the levorotatory enantiomer, designated as (-), rotates it counter-clockwise. wikipedia.orglibretexts.org It is important to note that the R/S designation from the Cahn-Ingold-Prelog priority rules does not directly correlate with the (+) or (-) sign of the optical rotation. libretexts.org
Hypothetical optical rotation data for the enantiomers of this compound are presented in the table below to illustrate the expected relationship.
Interactive Data Table: Predicted Optical Rotation for Enantiomers of this compound
| Enantiomer | Absolute Configuration | Predicted Specific Rotation [α]D20 (degrees) | Direction of Rotation |
| (+)-4-Methoxy-6-phenylhexan-2-one | (S) or (R) | +25.3 | Dextrorotatory |
| (-)-4-Methoxy-6-phenylhexan-2-one | (R) or (S) | -25.3 | Levorotatory |
Note: The assignment of (S) or (R) to the (+) or (-) enantiomer is hypothetical and would require experimental verification or high-level computational analysis.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, denoted as Δε (Molar Circular Dichroism), is plotted against wavelength to generate an ECD spectrum. The resulting spectrum consists of positive and negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the molecule's chromophores.
For this compound, the key chromophores are the phenyl group and the carbonyl group of the ketone. The phenyl group exhibits characteristic π → π* transitions, while the ketone's carbonyl group undergoes both π → π* and n → π* transitions. libretexts.orgpressbooks.pub The spatial arrangement of these chromophores relative to the chiral center at C4 dictates the sign and intensity of the Cotton effects in the ECD spectrum.
The ECD spectrum is exquisitely sensitive to the stereochemistry of the molecule. Enantiomers will exhibit mirror-image ECD spectra, a principle known as the exciton chirality method when applied to interacting chromophores. nih.govresearchgate.net By comparing the experimentally measured ECD spectrum with the spectrum predicted through quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the chiral center can be unambiguously determined. acs.orgresearchgate.netacs.org
A hypothetical ECD spectrum for one enantiomer of this compound would be expected to show Cotton effects corresponding to the electronic transitions of its chromophores. The table below outlines the potential electronic transitions and their expected spectral regions.
Interactive Data Table: Expected Electronic Transitions and Cotton Effects for this compound in ECD Spectroscopy
| Chromophore | Electronic Transition | Approximate Wavelength (nm) | Expected Cotton Effect |
| Phenyl | 1Lb (π → π) | ~260-270 | Weak positive or negative |
| Phenyl | 1La (π → π) | ~210-220 | Strong positive or negative |
| Carbonyl (Ketone) | n → π | ~280-300 | Weak to moderate positive or negative |
| Carbonyl (Ketone) | π → π | ~190-200 | Strong positive or negative |
Note: The sign of the Cotton effect (+ or -) is dependent on the absolute configuration of the molecule and its preferred conformation in solution.
The combination of optical rotation measurements and ECD spectroscopy provides a robust and comprehensive approach for the stereochemical elucidation of chiral molecules like this compound. While optical rotation offers a single value for characterization, ECD provides a detailed spectral fingerprint that is highly sensitive to the molecule's three-dimensional structure, making it an invaluable tool for assigning absolute configuration.
Derivatization and Functionalization Strategies for 4 Methoxy 6 Phenylhexan 2 One
Chemical Transformations of the Ketone Moiety
The carbonyl group of the ketone is a primary site for a variety of chemical transformations, including reduction, nucleophilic addition, and oxidation reactions.
The ketone functional group in 4-Methoxy-6-phenylhexan-2-one is readily susceptible to reduction to form the corresponding secondary alcohol, 4-Methoxy-6-phenylhexan-2-ol. This transformation can be achieved using several common reducing agents. masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent effective for reducing ketones to alcohols. masterorganicchemistry.comquora.com A more potent reducing agent, lithium aluminum hydride (LiAlH₄), also accomplishes this conversion efficiently. libretexts.org
| Reagent | Typical Solvent | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol (B129727), Ethanol | 4-Methoxy-6-phenylhexan-2-ol |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | 4-Methoxy-6-phenylhexan-2-ol |
The electrophilic carbon of the carbonyl group is a target for various nucleophiles. ck12.orgopenochem.org Nucleophilic addition reactions provide a pathway to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, the addition of hydrogen cyanide (HCN) can form a cyanohydrin. libretexts.org
Aldol (B89426) condensation represents a significant class of reactions for ketones possessing alpha-hydrogens. wikipedia.org In the presence of a base, this compound can act as a nucleophile (after deprotonation at the C1 or C3 position) or as an electrophile. A crossed or mixed aldol condensation occurs when reacting with a different carbonyl compound that lacks alpha-hydrogens, such as benzaldehyde, which minimizes self-condensation products. adichemistry.comlibretexts.org The Claisen-Schmidt reaction, a type of crossed aldol condensation between a ketone and an aromatic aldehyde, would yield an α,β-unsaturated ketone. libretexts.org
| Reaction Type | Reagent/Conditions | Potential Product Class |
|---|---|---|
| Cyanohydrin Formation | HCN, base catalyst | 2-cyano-4-methoxy-6-phenylhexan-2-ol |
| Aldol Condensation (self) | Base (e.g., NaOH) or Acid | β-hydroxy ketone |
| Claisen-Schmidt Condensation | Aromatic aldehyde (e.g., Benzaldehyde), Base | α,β-unsaturated ketone |
While ketones are generally resistant to oxidation without cleaving carbon-carbon bonds, the Baeyer-Villiger oxidation offers a method to convert ketones into esters. wikipedia.orgsigmaaldrich.com This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), which results in the insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgorganic-chemistry.org The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent alkyl groups. For this compound, the competition is between the migration of the methyl group and the 3-methoxy-5-phenylpropyl group. Generally, secondary alkyl groups have a higher migratory aptitude than a methyl group. organic-chemistry.orgjk-sci.com Therefore, the oxygen atom is expected to insert between the carbonyl carbon and the C3 carbon, yielding 1-(1-methoxy-3-phenylpropyl)ethyl acetate (B1210297).
Modifications of the Methoxy (B1213986) Group
The methoxy group can be cleaved to unveil a hydroxyl group, transforming the parent compound into 4-Hydroxy-6-phenylhexan-2-one. This demethylation is a common synthetic step, often achieved with strong reagents that can break the stable ether linkage. nih.gov Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers at or below room temperature. mdma.chsemanticscholar.orgcommonorganicchemistry.com Another standard method involves heating with strong acids like hydrobromic acid (HBr). brainly.indoubtnut.com In the case of an alkyl phenyl ether, the cleavage consistently yields a phenol (B47542) and an alkyl halide because the bond between the aromatic carbon and the oxygen has partial double bond character, making it stronger and harder to break. brainly.inlibretexts.orglibretexts.org
| Reagent | Typical Conditions | Product |
|---|---|---|
| Boron tribromide (BBr₃) | Dichloromethane (DCM), 0 °C to room temp | 4-Hydroxy-6-phenylhexan-2-one |
| Hydrobromic acid (HBr) | Heating, often in acetic acid | 4-Hydroxy-6-phenylhexan-2-one |
Aromatic Ring Functionalization
The phenyl group is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. libretexts.orgwikipedia.org The position of the new substituent is directed by the existing alkyl group on the ring. Alkyl groups are activating and are ortho-, para-directors. stackexchange.com Therefore, electrophilic attack will predominantly occur at the positions ortho and para to the point of attachment of the hexanone chain.
Common electrophilic aromatic substitution reactions include:
Halogenation : Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.comchemistrysteps.comlibretexts.org
Nitration : Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Acylation : Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. wikipedia.orgorganic-chemistry.org This reaction is particularly useful as it avoids the polyalkylation issues sometimes seen in Friedel-Crafts alkylation. organic-chemistry.org
| Reaction | Reagents | Major Products |
|---|---|---|
| Bromination | Br₂, FeBr₃ | Ortho- and para-bromo derivatives |
| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- and para-acyl derivatives |
Electrophilic Aromatic Substitution Reactions
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic rings. In these reactions, an electrophile replaces a hydrogen atom on the benzene (B151609) ring. The existing alkyl chain substituent (-CH2CH2CH(OCH3)CH2C(O)CH3) is a weak activating group and directs incoming electrophiles to the ortho and para positions. This directing effect is due to the electron-donating nature of alkyl groups, which stabilizes the carbocation intermediate formed during the reaction.
Common EAS reactions that could be applied to this compound include:
Halogenation: Introducing a halogen (e.g., bromine or chlorine) onto the phenyl ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. This would yield a mixture of ortho- and para-halogenated products.
Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The resulting nitro-substituted derivatives are valuable intermediates for synthesizing anilines and other nitrogen-containing compounds.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. Friedel-Crafts acylation, using an acyl chloride (RCOCl) or anhydride with a Lewis acid catalyst, is generally preferred as it avoids the polyalkylation and carbocation rearrangement issues often associated with alkylation.
| Reaction | Reagents | Probable Major Products |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 2-(4-bromo-phenethyl)-4-methoxy-butan-2-one, 4-(4-bromo-phenethyl)-4-methoxy-butan-2-one |
| Nitration | HNO₃, H₂SO₄ | 4-methoxy-2-(4-nitro-phenethyl)-butan-2-one, 4-methoxy-4-(4-nitro-phenethyl)-butan-2-one |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(4-acetyl-phenethyl)-4-methoxy-butan-2-one, 4-(4-acetyl-phenethyl)-4-methoxy-butan-2-one |
Metalation and Cross-Coupling Reactions
Beyond classical EAS, the phenyl ring can be functionalized with high regioselectivity using directed ortho metalation (DoM). wikipedia.orgchem-station.com This technique involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.orgbaranlab.org While the alkyl chain in this compound is not a classical DMG, related substrates can undergo ortho-lithiation. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce various substituents.
Once metalated or converted to other organometallic species (e.g., organoboranes), the compound can participate in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide using a palladium catalyst. libretexts.orgwikipedia.org For instance, if the phenyl ring of this compound is first brominated, the resulting aryl bromide could be coupled with various aryl or vinyl boronic acids to synthesize biaryl or styrenyl derivatives. libretexts.orgwikipedia.org
Heck and Sonogashira Couplings: These palladium-catalyzed reactions couple aryl halides with alkenes (Heck) or terminal alkynes (Sonogashira), providing routes to stilbene (B7821643) and tolan analogues, respectively.
| Reaction Type | Description | Potential Application |
|---|---|---|
| Directed ortho Metalation | Deprotonation at the ortho position using a strong base like n-BuLi, followed by reaction with an electrophile (E+). wikipedia.org | Introduction of functional groups such as -COOH, -CHO, or silyl (B83357) groups specifically at the ortho position. |
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction between an aryl halide derivative and a boronic acid (R-B(OH)₂). wikipedia.org | Synthesis of biaryl derivatives by coupling a halogenated version of the parent compound with another aryl boronic acid. |
| Heck Coupling | Pd-catalyzed reaction between an aryl halide derivative and an alkene. | Introduction of vinyl groups onto the phenyl ring. |
Synthesis of Analogues and Complex Derivatives
Elaboration of the Hexane Backbone
The aliphatic chain of this compound offers several sites for modification, primarily centered around the ketone functional group. wikipedia.orglibretexts.org
Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition reactions. Reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol. Reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would produce tertiary alcohols, extending the carbon skeleton. wikipedia.org
Alpha-Functionalization: The protons on the carbons adjacent to the ketone (the α-carbons) are acidic and can be removed by a base to form an enolate. This enolate can then react with electrophiles, such as alkyl halides, in α-alkylation reactions to introduce new substituents.
Ether Cleavage: The methoxy group at the C4 position is an ether linkage, which could potentially be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield a secondary alcohol. This would provide another handle for further functionalization.
| Reaction | Reagents | Product Type |
|---|---|---|
| Ketone Reduction | NaBH₄, MeOH | 4-Methoxy-6-phenylhexan-2-ol |
| Grignard Addition | CH₃MgBr, then H₃O+ | 4-Methoxy-2-methyl-6-phenylhexan-2-ol |
| α-Alkylation | 1. LDA, THF; 2. CH₃I | 4-Methoxy-3-methyl-6-phenylhexan-2-one |
| Wittig Reaction | Ph₃P=CH₂, THF | 4-Methoxy-2-methylene-6-phenylhexane |
Formation of Macrocyclic or Polycyclic Systems
By introducing appropriate functional groups at both ends of the molecule, intramolecular reactions can be designed to form macrocyclic or polycyclic structures. For example, functionalizing the terminal phenyl group with a reactive site (e.g., a hydroxyl or amino group via nitration and subsequent reduction) and modifying the ketone end of the chain could set the stage for cyclization. An intramolecular Williamson ether synthesis or an intramolecular Heck reaction on a suitably designed precursor could lead to the formation of large ring systems.
Incorporation into Heterocyclic Structures (e.g., Pyranones, Pyridinones, Isoxazoles, Pyrazoles)
The ketone functionality is a versatile starting point for the synthesis of various five- and six-membered heterocyclic rings.
Pyranones and Pyridinones: The ketone can serve as a building block in condensation reactions. For instance, reaction with a β-keto ester or a 1,3-dicarbonyl compound could lead to the formation of a substituted pyranone or, in the presence of an ammonia (B1221849) source, a pyridinone. nih.govchemrxiv.orgorganic-chemistry.org The Kröhnke pyridine (B92270) synthesis provides a pathway where a ketone reacts with α,β-unsaturated carbonyl compounds in the presence of ammonia to form substituted pyridines. wikipedia.org
Isoxazoles and Pyrazoles: Condensation of the ketone with hydroxylamine (B1172632) (NH₂OH) would yield an oxime, a precursor that can be further cyclized to form isoxazoles. More directly, the reaction of 1,3-dicarbonyl derivatives of the parent compound with hydrazine (B178648) (N₂H₄) or its substituted analogues is a classic method for synthesizing pyrazoles (the Knorr pyrazole (B372694) synthesis). thieme-connect.comnih.govorganic-chemistry.org Alternatively, condensation of an α,β-unsaturated ketone derived from this compound with hydrazine can also produce pyrazoles after an oxidation step. nih.govmdpi.com
| Heterocycle | Key Reagents | General Method |
|---|---|---|
| Pyrazole | Hydrazine (N₂H₄) | Reaction with a 1,3-dicarbonyl derivative of the parent compound. thieme-connect.comorganic-chemistry.org |
| Isoxazole | Hydroxylamine (NH₂OH) | Reaction with a 1,3-dicarbonyl derivative or cyclization of an α,β-unsaturated oxime. |
| Pyridinone | β-keto ester, Ammonia | Hantzsch-type condensation reaction. nih.gov |
Use of Chiral Derivatizing Agents for Stereochemical Analysis
The C4 carbon of this compound, which bears the methoxy group, is a stereocenter. This means the compound can exist as a pair of enantiomers. NMR spectroscopy is a powerful tool for analyzing the stereochemistry of chiral molecules, but enantiomers are indistinguishable in a standard achiral NMR experiment. nih.govwikipedia.org
To overcome this, chiral derivatizing agents (CDAs) can be employed. wikipedia.orgnih.gov A CDA is an enantiomerically pure reagent that reacts with the chiral analyte to form a mixture of diastereomers. wikipedia.org Diastereomers have different physical properties and, crucially, distinct NMR spectra. wikipedia.org
For this compound, a prerequisite for this analysis is the presence of a suitable functional group for derivatization, such as an alcohol or an amine. Therefore, the ketone would first need to be reduced to a secondary alcohol. This alcohol could then be esterified with a chiral acid like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its derivatives. wikipedia.orgresearchgate.net
The resulting diastereomeric esters would exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra. wikipedia.org By comparing the integrals of the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original alcohol sample can be accurately determined. wikipedia.org This method is also instrumental in assigning the absolute configuration of the stereocenter by analyzing the specific chemical shift differences (Δδ) between the two diastereomers. youtube.comtcichemicals.com
Mechanistic Investigations of Reactions Involving 4 Methoxy 6 Phenylhexan 2 One
Reaction Pathway Elucidation through Intermediate Characterization
To understand the reaction pathway of 4-Methoxy-6-phenylhexan-2-one in a given transformation, the identification and characterization of any reaction intermediates would be crucial. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) could be employed to identify transient species. For instance, in a hypothetical acid-catalyzed aldol (B89426) reaction, intermediates such as enols or enolates might be formed. Characterizing these intermediates would provide direct evidence for the proposed reaction steps.
A hypothetical reaction pathway could involve the formation of a carbocation intermediate if the methoxy (B1213986) group were to be eliminated under certain conditions. The stability of such an intermediate would be influenced by the phenyl group. Trapping experiments, where a reagent is added to react specifically with a suspected intermediate, could also be employed to confirm its presence.
Table 1: Hypothetical Intermediates in Reactions of this compound
| Reaction Type | Potential Intermediate | Characterization Method |
| Aldol Condensation | Enolate | NMR Spectroscopy, Trapping with an electrophile |
| Grignard Reaction | Alkoxide | IR Spectroscopy, Acidic workup and product analysis |
| Reduction (e.g., with NaBH4) | Alkoxide | Product analysis after workup |
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding reaction mechanisms. By measuring the rate of a reaction involving this compound and determining the rate law, one can infer the molecularity of the rate-determining step. For example, if a reaction is found to be first order in this compound and first order in a reagent, it would suggest a bimolecular rate-determining step.
The effect of temperature on the reaction rate would allow for the determination of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide insights into the energy profile of the reaction and the structure of the transition state.
Table 2: Illustrative Kinetic Data for a Hypothetical Reaction
| [this compound] (M) | [Reagent] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This data is purely illustrative and does not represent actual experimental results.
Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By replacing an atom in this compound with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can trace the fate of that atom throughout the reaction.
Furthermore, measuring the reaction rates of the isotopically labeled and unlabeled compounds allows for the determination of the kinetic isotope effect (KIE). A primary KIE (typically > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE (close to 1) can provide information about changes in hybridization at the labeled position during the reaction. For instance, if the C-H bond adjacent to the carbonyl group is broken in the rate-determining step of an enolization reaction, a significant primary KIE would be expected upon deuteration at that position.
Table 3: Expected Kinetic Isotope Effects for a Hypothetical Reaction
| Labeled Position | Type of KIE | Expected Value (kH/kD) | Mechanistic Implication |
| C-H alpha to carbonyl | Primary | > 2 | C-H bond cleavage in the rate-determining step |
| C-H at methoxy group | Secondary | ~1 | No C-H bond cleavage at this position in the rate-determining step |
Stereochemical Analysis of Reaction Products and Transition States
Since this compound possesses a chiral center at the carbon bearing the methoxy group, reactions at or near this center can provide valuable stereochemical information. The stereochemistry of the products can reveal details about the geometry of the transition state and the mechanism of bond formation or cleavage.
For example, a reaction that proceeds through an SN1 mechanism involving the methoxy group as a leaving group would likely result in a racemic mixture of products due to the formation of a planar carbocation intermediate. Conversely, an SN2 reaction would proceed with inversion of configuration at the chiral center. Analysis of the product's stereochemistry using techniques like polarimetry or chiral chromatography would be essential to distinguish between these possibilities. Computational modeling could also be used to predict the structures and energies of different possible transition states, further aiding in the elucidation of the reaction mechanism.
Computational Chemistry and Theoretical Studies of this compound
Computational chemistry provides a powerful lens through which the intricate properties and behaviors of molecules like this compound can be explored at the atomic level. By leveraging the principles of quantum mechanics and classical mechanics, theoretical studies offer deep insights into the electronic structure, reactivity, and dynamic nature of this compound. These computational approaches are indispensable for rationalizing experimental findings and predicting molecular characteristics that might be difficult or impossible to measure directly.
Q & A
Q. What are the optimal synthetic routes for 4-Methoxy-6-phenylhexan-2-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A Friedel-Crafts acylation or Claisen-Schmidt condensation may be employed, given the ketone and aryl groups in the structure. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts .
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Solvent optimization : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts like unreacted phenyl precursors .
Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect a singlet at δ ~2.1 ppm (methyl group adjacent to ketone), methoxy proton resonance at δ ~3.3 ppm, and aromatic protons at δ ~7.2–7.5 ppm .
- ¹³C NMR : A carbonyl signal at ~210 ppm, methoxy carbon at ~55 ppm, and aryl carbons between 120–140 ppm .
- IR : Strong C=O stretch at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
- MS : Molecular ion peak at m/z 218 (C₁₃H₁₆O₂) with fragmentation patterns reflecting cleavage at the ketone moiety .
Q. What stability considerations are critical for storing this compound, and how can degradation be minimized?
- Methodological Answer :
- Storage : Protect from light and moisture (use amber vials with desiccants).
- Temperature : Store at –20°C for long-term stability, as ketones may undergo keto-enol tautomerism at room temperature .
- Incompatibilities : Avoid strong acids/bases to prevent hydrolysis of the methoxy group .
Advanced Research Questions
Q. How can computational chemistry (DFT, MD simulations) predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density around the carbonyl group. High electrophilicity at the ketone carbon predicts reactivity with Grignard reagents .
- Transition State Analysis : Simulate energy barriers for nucleophilic attack (e.g., using cyanide) to identify regioselectivity .
- Solvent Effects : Include PCM models to assess polarity’s impact on reaction kinetics .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays) for this compound derivatives?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., S. aureus ATCC 25923 vs. clinical isolates) to assess consistency .
- SAR Analysis : Modify substituents (e.g., methoxy position) to isolate pharmacophores.
- Control Experiments : Verify compound purity via HPLC and rule out solvent interference (e.g., DMSO cytotoxicity) .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound’s acid-catalyzed hydrolysis?
- Methodological Answer :
- Deuterium Labeling : Replace methoxy protons with deuterium to measure KIE at O-CH₃. A large KIE (>2) suggests rate-limiting proton transfer .
- pH-Rate Profiles : Compare hydrolysis rates at pH 1–6; a sigmoidal profile indicates acid-base catalysis .
- Activation Energy : Use Arrhenius plots (10–50°C) to distinguish between concerted and stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
